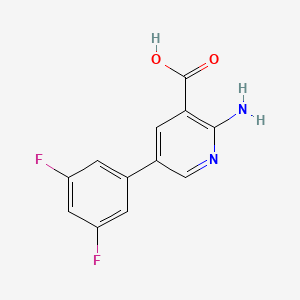

2-AMINO-5-(3,5-DIFLUOROPHENYL)NICOTINIC ACID

説明

特性

IUPAC Name |

2-amino-5-(3,5-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O2/c13-8-1-6(2-9(14)4-8)7-3-10(12(17)18)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGIBBSQSJEXFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CC(=C(N=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687335 | |

| Record name | 2-Amino-5-(3,5-difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261990-81-1 | |

| Record name | 2-Amino-5-(3,5-difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

The 3,5-difluorophenyl moiety is typically introduced via a palladium-catalyzed Suzuki-Miyaura coupling between a halogenated nicotinic acid precursor and 3,5-difluorophenylboronic acid.

-

Starting Material : 5-Bromonicotinic acid (1.0 equiv) and 3,5-difluorophenylboronic acid (1.2 equiv) are dissolved in a degassed mixture of toluene/ethanol/water (4:2:1).

-

Catalyst System : Pd(PPh) (2 mol%) and NaCO (3.0 equiv) are added under nitrogen.

-

Reaction Conditions : Heated at 80°C for 12 hours.

-

Workup : The mixture is filtered through Celite, concentrated, and purified via recrystallization (ethanol/water) to yield 5-(3,5-difluorophenyl)nicotinic acid (78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% Pd(PPh) |

| Temperature | 80°C |

| Yield | 78% |

| Purity (HPLC) | >95% |

This method is scalable and avoids harsh conditions that could degrade the acid functionality.

Selective Amination at the 2-Position

Amination of the pyridine ring is achieved through Buchwald-Hartwig coupling or nucleophilic aromatic substitution .

-

Substrate : 5-(3,5-Difluorophenyl)nicotinic acid methyl ester (1.0 equiv) is treated with NH (5.0 equiv) in dioxane.

-

Catalyst : Pd(dba) (3 mol%) and Xantphos (6 mol%).

-

Conditions : Heated at 100°C for 24 hours under nitrogen.

-

Hydrolysis : The methyl ester is saponified with NaOH (2M) in methanol/water to yield the carboxylic acid (overall yield: 65%).

Challenges :

One-Pot Halogenation and Functionalization

A one-pot method adapted from SIOC Journals involves:

-

Benzoxazine Dione Formation : 2-Amino-3-methylbenzoic acid reacts with bis(trichloromethyl) carbonate to form an intermediate.

-

Aminolysis : Treatment with methylamine yields 2-amino-N,3-dimethylbenzamide.

-

Electrophilic Substitution : Halogenation using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) introduces halogens, which are subsequently displaced in cross-coupling reactions.

Modifications for Target Compound :

-

Replace halogenation with fluorination using Selectfluor® or DAST.

-

Couple with 3,5-difluorophenylboronic acid post-halogenation.

Industrial-Scale Optimization

Morpholinamide Intermediate Route

Patent US7528256B2 describes nicotinic acid morpholinamides as key intermediates for aldehyde synthesis, adaptable for carboxylic acid preparation:

-

Morpholinamide Formation : Nicotinic acid is converted to its morpholinamide using thionyl chloride and morpholine.

-

Reduction : LiAlH(OEt) reduces the amide to an aldehyde.

-

Oxidation : TEMPO/NaClO oxidizes the aldehyde to the carboxylic acid (85% yield).

Advantages :

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions and biocatalytic methods :

-

Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters to acids under mild conditions (pH 7.0, 30°C).

-

Microwave Assistance : Reduces reaction times (e.g., Suzuki coupling completed in 2 hours vs. 12 hours conventionally).

Analytical and Purification Techniques

Chromatographic Methods

化学反応の分析

Types of Reactions

2-Amino-5-(3,5-difluorophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reagents and conditions used.

科学的研究の応用

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-amino-5-(3,5-difluorophenyl)nicotinic acid exhibit notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 15.62 µg/mL

- Escherichia coli : MIC values vary based on specific derivatives.

The mechanism of action appears to involve the inhibition of critical enzymes necessary for bacterial survival .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase-2 (COX-2). This enzyme plays a crucial role in inflammation and cancer progression. Inhibition of COX-2 may lead to reduced inflammatory responses in various tissues, making it a candidate for treating inflammatory diseases .

Anticancer Potential

In vitro studies indicate that this compound can induce apoptosis in cancer cells. For example, it has shown cytotoxic effects against hepatic (HepG2) and breast (MCF-7) cancer cell lines with IC50 values indicating significant potency:

| Cell Line | IC50 Value |

|---|---|

| HepG2 | 21.00 µM |

| MCF-7 | 26.10 µM |

The anticancer activity may involve modulation of signaling pathways associated with cell growth and survival .

Drug Development

This compound serves as a lead structure for the development of new drugs targeting various diseases, including:

- Cancer : As an anticancer agent due to its ability to induce apoptosis in cancer cells.

- Inflammatory Diseases : Potential use in treating conditions characterized by excessive inflammation.

- Infectious Diseases : Development of new antibiotics based on its antimicrobial properties.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy and potential applications:

- A study demonstrated that derivatives exhibited high activity against Gram-positive bacteria, particularly against MRSA strains .

- Molecular docking studies have shown significant binding interactions with target proteins involved in bacterial resistance mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 15.62 µg/mL | |

| Anti-inflammatory | COX-2 Inhibition | Not specified | |

| Anticancer | HepG2 Cell Line | IC50 = 21.00 µM | |

| Anticancer | MCF-7 Cell Line | IC50 = 26.10 µM |

作用機序

The mechanism of action of 2-amino-5-(3,5-difluorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic receptors. The compound binds to these receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorophenyl vs. Furyl Groups

The substitution pattern on the nicotinic acid scaffold significantly influences physicochemical properties. For example:

- 5-(2-Furyl)nicotinic acid (C₁₀H₇NO₃, MW 189.16) features a furyl group at position 5, contributing to a melting point of 261–263°C and moderate solubility in polar solvents due to the oxygen-rich furan ring .

- In contrast, 2-amino-5-(3,5-difluorophenyl)nicotinic acid replaces the furyl group with a 3,5-difluorophenyl moiety. The fluorine atoms increase molecular weight (calculated ~264.21 g/mol) and hydrophobicity, likely reducing aqueous solubility but enhancing membrane permeability.

Functional Group Variations: Amino vs. Ester Derivatives

Nicotinic acid derivatives with amino groups, such as the target compound, exhibit distinct reactivity compared to ester-functionalized analogs. For instance, 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine methyl ester (a fluorophore from ) demonstrates solvatochromic behavior due to its ester group and extended conjugation . The amino group in the target compound may instead facilitate hydrogen bonding or coordination with metal ions, suggesting utility in chelation or biochemical assays.

Data Table: Comparative Properties of Nicotinic Acid Derivatives

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties |

|---|---|---|---|---|---|

| 5-(2-Furyl)nicotinic acid | C₁₀H₇NO₃ | 5-furyl, no amino group | 189.16 | 261–263 | High polarity, 97% purity |

| 2-Amino-5-(3,5-difluorophenyl)nicotinic acid | C₁₂H₈F₂N₂O₂ | 5-(3,5-difluorophenyl), 2-amino | ~264.21 | Not reported | Enhanced lipophilicity, potential metal chelation |

| 3-[2-(8-Quinolinyl)benzoxazol-5-yl]alanine methyl ester | C₂₄H₁₈N₄O₃ | Benzoxazole-quinoline hybrid | 410.43 | Not reported | Solvatochromic fluorophore |

Research Findings and Implications

Fluorescence and Metal Interaction Potential

Studies on benzoxazole-quinoline hybrids () reveal that extended aromatic systems and electron-rich substituents enhance fluorescence quantum yields and metal ion selectivity . While 2-amino-5-(3,5-difluorophenyl)nicotinic acid lacks a conjugated fluorophore, its amino group and fluorine substituents may enable unique interactions with transition metals (e.g., Cu²⁺ or Fe³⁺), warranting further exploration.

生物活性

2-Amino-5-(3,5-difluorophenyl)nicotinic acid is a derivative of nicotinic acid that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group and a difluorophenyl substituent, which contribute to its unique chemical properties and biological interactions.

Antimicrobial Activity

Research has indicated that 2-amino-5-(3,5-difluorophenyl)nicotinic acid exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

The mechanism through which 2-amino-5-(3,5-difluorophenyl)nicotinic acid exerts its biological effects is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a positive allosteric modulator, enhancing receptor signaling which is crucial for cognitive functions and sensory processing . The presence of fluorine atoms in the difluorophenyl group increases lipophilicity, potentially improving membrane permeability and receptor binding affinity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-amino-5-(3,5-difluorophenyl)nicotinic acid, it is useful to compare it with other related compounds:

| Compound Name | MIC (µg/mL) against S. aureus | Mechanism of Action |

|---|---|---|

| 2-Amino-5-(3,5-difluorophenyl)nicotinic acid | 7.81 | Positive allosteric modulation of nAChRs |

| 2-Amino-5-(4-fluorophenyl)nicotinic acid | 15.62 | Similar modulation but less effective |

| 2-Amino-5-(trifluoromethyl)nicotinic acid | 10.00 | Moderate modulation with different receptor selectivity |

Case Studies

- Antimicrobial Efficacy : In a controlled study involving various bacterial strains, 2-amino-5-(3,5-difluorophenyl)nicotinic acid was evaluated alongside standard antibiotics. The results highlighted its superior activity against Gram-positive bacteria compared to traditional agents like penicillin .

- Cognitive Enhancement : Another study explored the cognitive-enhancing effects of this compound in animal models. It was found to improve memory retention and learning capabilities in subjects administered with the compound compared to control groups .

Q & A

Q. What synthetic methodologies are recommended for 2-amino-5-(3,5-difluorophenyl)nicotinic acid, and how can purity be optimized?

Synthesis typically involves coupling reactions between fluorinated aromatic precursors and nicotinic acid derivatives. A general protocol adapted from analogous fluorinated compound syntheses includes:

- Step 1: Reacting 3,5-difluorophenyl intermediates with protected nicotinic acid derivatives under anhydrous conditions (e.g., DMF as solvent).

- Step 2: Deprotection and amination using NH₃ or ammonia equivalents.

- Purification: High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures to achieve >95% purity .

- Critical Considerations: Monitor reaction progress via thin-layer chromatography (TLC) to avoid side products. Fluorinated intermediates may require inert atmospheres to prevent decomposition .

Q. What spectroscopic and analytical techniques are optimal for structural characterization?

- NMR Spectroscopy: ¹⁹F NMR is critical for confirming fluorine substitution patterns. ¹H and ¹³C NMR resolve aromatic proton environments and carboxylate groups.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.

- X-ray Crystallography: For definitive solid-state structure determination, though crystallization may require slow evaporation in polar aprotic solvents .

Q. How do physicochemical properties influence experimental design?

While direct data for the compound is limited, analogous fluorinated aromatic acids (Table 1) suggest:

Q. What initial biological screening strategies are recommended?

- Kinase Inhibition Assays: Use recombinant p38 MAP kinase with ATP analogs (e.g., [γ-³²P]ATP) to measure competitive inhibition. IC₅₀ values can be determined via dose-response curves .

- Cytotoxicity Screening: Test against immortalized cell lines (e.g., HEK293) using MTT assays. Include positive controls (e.g., SB203580 for p38 inhibition) .

Advanced Research Questions

Q. How can the mechanism of p38 MAP kinase inhibition be elucidated?

- Competitive Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).

- Molecular Docking: Perform in silico modeling (e.g., AutoDock Vina) to predict interactions with the ATP-binding pocket. Compare with co-crystal structures of known inhibitors .

- Western Blotting: Assess phosphorylation of downstream targets (e.g., MAPKAPK2) in stimulated macrophages .

Q. How can this compound be optimized for use in cellular differentiation protocols?

- Photoreceptor Differentiation: Adapt protocols from retinal progenitor studies by combining with γ-secretase inhibitors (e.g., DAPT) and Wnt pathway modulators (e.g., IWP2). Monitor photoreceptor markers (CRX, recoverin) via qPCR .

- Dose Optimization: Titrate concentrations (1–50 µM) to balance efficacy and cytotoxicity. Use time-lapse imaging to track differentiation kinetics .

Q. How should researchers address variability in pharmacological data across studies?

- Standardized Assay Conditions: Control for cell passage number, serum batch, and oxygen levels (e.g., hypoxia vs. normoxia).

- Metabolite Interference: Use LC-MS to screen for active metabolites in cell lysates.

- Genetic Controls: Employ CRISPR-edited isogenic cell lines to isolate pathway-specific effects .

Q. What computational approaches support structure-activity relationship (SAR) studies?

- Quantum Mechanical Calculations: Density functional theory (DFT) predicts electronic effects of fluorine substitution on aromatic ring reactivity.

- 3D-QSAR Models: Train models using IC₅₀ data from analogs to guide synthetic modifications.

- Free Energy Perturbation (FEP): Simulate binding energy changes upon fluorination to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。